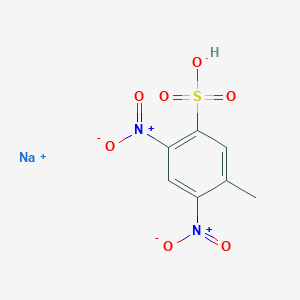
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is a chemical compound with the molecular formula C7H6N2NaO7S. It is a derivative of benzenesulfonic acid, characterized by the presence of two nitro groups and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The process includes the following steps:
Nitration: Methylbenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.
Neutralization: The resulting dinitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale nitration: Using industrial-grade nitric and sulfuric acids.
Neutralization and crystallization: The neutralized product is crystallized to obtain the pure sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: 5-methyl-2,4-diaminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-energy materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its nitro and sulfonic acid groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as an oxidizing agent and its reactivity with nucleophiles.
Comparaison Avec Des Composés Similaires
- Sodium 2,4-dinitrobenzenesulfonate
- Sodium 3-nitrobenzenesulfonate
- Sodium 2,4-difluorobenzenesulfonate
Comparison: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is unique due to the presence of a methyl group, which can influence its reactivity and solubility compared to other similar compounds. The methyl group can also affect the compound’s interaction with biological targets, making it distinct in its applications and effects.
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds
Propriétés
Formule moléculaire |
C7H6N2NaO7S+ |
|---|---|
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
sodium;5-methyl-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11;/h2-3H,1H3,(H,14,15,16);/q;+1 |
Clé InChI |
NJYGZGBVPGBUQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



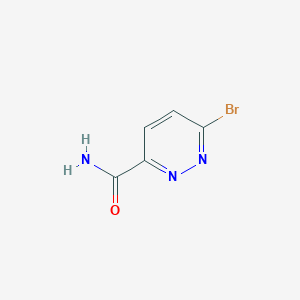

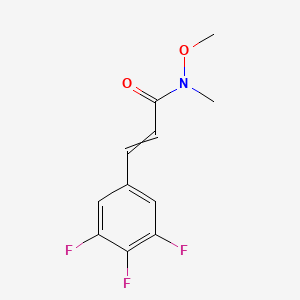
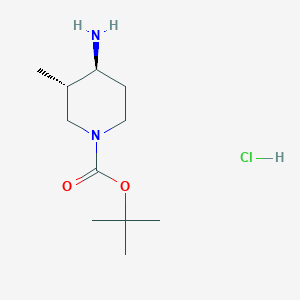

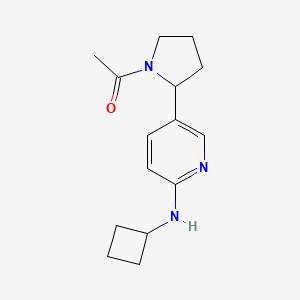


![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
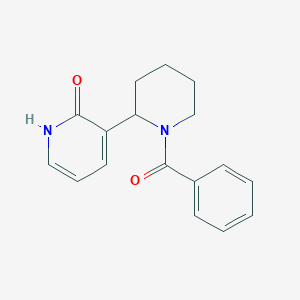
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)


